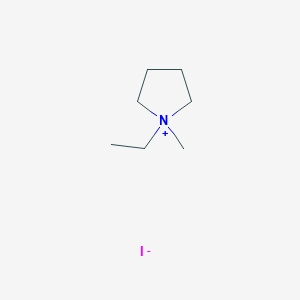

1-Ethyl-1-methylpyrrolidinium iodide

Vue d'ensemble

Description

1-Ethyl-1-methylpyrrolidinium iodide is an ionic liquid . It is used in various applications including as a laboratory chemical and in the manufacture of substances .

Synthesis Analysis

1-Ethyl-1-methylpyrrolidinium iodide can be prepared by reacting N-methylpyrrolidine with bromoethane . The exact synthesis process may vary depending on the specific requirements and conditions.Molecular Structure Analysis

The molecular formula of 1-Ethyl-1-methylpyrrolidinium iodide is C7H16IN . Its average mass is 241.113 Da and its monoisotopic mass is 241.032730 Da .Chemical Reactions Analysis

In a study, it was found that 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate and iodide ions have a synergistic effect in inhibiting the corrosion of low carbon steel in HCl solution . The inhibition efficiency increased with the increase in 1-Ethyl-1-methylpyrrolidinium concentration and the addition of iodide ions raised the inhibition efficiency from 75 to 98% .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-1-methylpyrrolidinium iodide are not fully known. Its molecular weight is 241.11300 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Corrosion Inhibition

[EMPyrr]I has been found to have a synergistic corrosion inhibition effect when combined with tetrafluoroborate and iodide ions for low carbon steel in HCl solution . This makes it a valuable compound in the field of materials science, particularly in the protection of metals.

Bromine-Sequestering Agent

In the field of energy storage, [EMPyrr]I is used as a bromine-sequestering agent in zinc/bromine redox flow batteries . This application is crucial in the development of efficient and sustainable energy storage systems.

Organic Synthesis

[EMPyrr]I is an important raw material and intermediate used in organic synthesis . It plays a key role in the production of various pharmaceuticals, agrochemicals, and dyestuffs.

Preparation of Other Compounds

[EMPyrr]I can be used in the preparation of other compounds such as 1-ethyl-1-methylpyrrolidinium lactate, a potential solvent for the separation of hexan-1-ene from hexane . It can also be used to prepare 1-ethyl-1-methylpyrrolidinium tribromide .

Co-Catalyst in Chemical Reactions

[EMPyrr]I can be used as a co-catalyst during the cycloaddition of CO2 with different epoxides to form cyclic carbonates . This application is particularly relevant in the field of green chemistry, where environmentally friendly methods of chemical synthesis are sought.

Study of Water Interactions in Ionic Liquids

[EMPyrr]I can be used in the study of water interactions in ionic liquids . This research is important in understanding the properties of ionic liquids and their potential applications in various fields.

Safety and Hazards

1-Ethyl-1-methylpyrrolidinium iodide should be handled with caution as it has not been fully tested and risks cannot be excluded if the product is handled inappropriately . Contact with skin or inhalation of spillage, dust, or vapor should be avoided. In case of contact, the affected area should be washed immediately with soap and water .

Mécanisme D'action

Target of Action

1-Ethyl-1-methylpyrrolidinium iodide (EMPyrrI) is an ionic liquid . The primary targets of EMPyrrI are metal surfaces, where it acts as a corrosion inhibitor .

Mode of Action

EMPyrrI interacts with its targets (metal surfaces) through a process known as adsorption . This process involves the formation of a protective layer on the metal surface, which prevents corrosive substances from coming into direct contact with the metal . The addition of iodide ions to EMPyrrI enhances its inhibition efficiency .

Pharmacokinetics

It’s important to note that empyrri is an ionic liquid, and these compounds are known for their excellent thermal stability and low volatility .

Result of Action

The primary result of EMPyrrI’s action is the prevention of corrosion on metal surfaces . By forming a protective layer on the metal surface, EMPyrrI effectively shields the metal from corrosive substances, thereby prolonging the lifespan of the metal and maintaining its structural integrity .

Action Environment

The efficacy and stability of EMPyrrI can be influenced by various environmental factors. For instance, the presence of water can affect the adsorption process and thus the effectiveness of EMPyrrI as a corrosion inhibitor . Furthermore, the temperature and pH of the environment can also impact the performance of EMPyrrI .

Propriétés

IUPAC Name |

1-ethyl-1-methylpyrrolidin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N.HI/c1-3-8(2)6-4-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFFBPOOIMGQOV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC1)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047941 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1-methylpyrrolidinium iodide | |

CAS RN |

4186-68-9 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

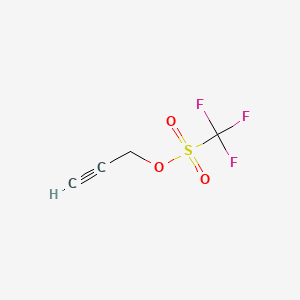

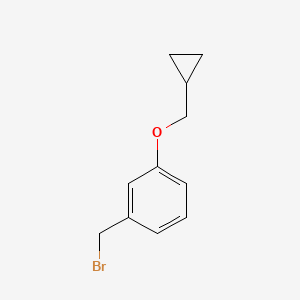

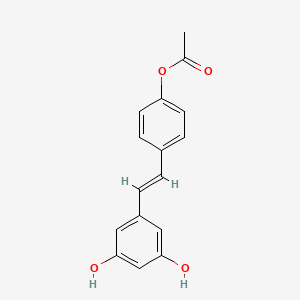

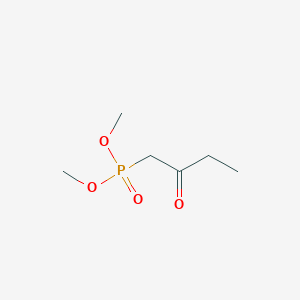

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3052423.png)